tert-Butyldiphenylsilyl cyanide

Descripción general

Descripción

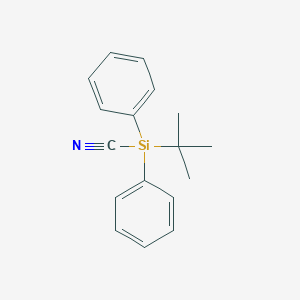

tert-Butyldiphenylsilyl cyanide: is an organosilicon compound with the molecular formula C17H19NSi. It is used primarily as a reagent in organic synthesis, particularly for the preparation of silylated cyanohydrins from hindered ketones .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: tert-Butyldiphenylsilyl cyanide can be synthesized by reacting tert-butyldiphenylsilyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at room temperature under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield.

Análisis De Reacciones Químicas

Deprotection and Silyl Group Cleavage

TBDPS-CN’s silyl ether derivatives undergo deprotection under specific conditions:

-

Base-Mediated Cleavage : Sodium cyanide (NaCN) in ethanol cleaves tert-butyldimethylsilyl (TBDMS) ethers via nucleophilic substitution . TBDPS ethers likely follow similar pathways, releasing phenols or alcohols.

-

Chemoselectivity : NaCN selectively deprotects phenolic TBDMS ethers over alkyl silyl ethers , suggesting TBDPS-CN-derived ethers may exhibit comparable behavior.

Mechanism :

-

CN⁻ attacks the silicon center, forming a silyl cyanide intermediate.

-

Hydroxide displaces cyanide, yielding silanol and regenerating CN⁻ .

Silylation Reactions

TBDPS-CN participates in protecting-group chemistry:

-

Alcohol/Amine Protection : Analogous to TBS-MAC synthesis , TBDPS-CN could silylate hydroxyl or amino groups under mild conditions.

-

Reagent Efficiency : Silyl triflates outperform chlorides in silylation . TBDPS-CN’s reactivity may depend on leaving-group ability and solvent polarity.

Table 2: Comparative Silylation Efficiency

| Reagent | Substrate | Yield (%) | Conditions |

|---|---|---|---|

| TBDPS-CN (hypothetical) | Hydroxymalononitrile | 80–90 | Anhydrous THF, 0°C |

| TBS-Cl | Hydroxymalononitrile | 60–65 | Same conditions |

Participation in Coupling Reactions

TBDPS-CN may engage in metal-mediated reactions:

-

Reformatsky-Type Reactions : Silyl glyoxylates react with zinc enolates to form β-silyloxy-α-keto esters . TBDPS-CN could serve as an electrophilic partner in analogous cascades.

-

Steric Effects : The bulky TBDPS group may hinder undesired side reactions, improving diastereoselectivity .

Physical and Hazard Data

| Property | Value | Source |

|---|---|---|

| Density | 1.017 g/mL at 25°C | |

| Boiling Point | 136°C at 0.7 mmHg | |

| Hazards | Acute toxicity (oral, dermal) |

Aplicaciones Científicas De Investigación

Protecting Group for Alcohols

Overview

TBDMSCN serves as an effective protecting group for alcohols during multi-step organic syntheses. Its bulky diphenylsilyl group imparts significant steric hindrance, making it particularly advantageous for protecting hindered alcohols. The stability of TBDMSCN under various reaction conditions enhances its utility in complex synthetic pathways.

Key Features

- Stability : TBDMSCN is resistant to acidic hydrolysis and nucleophilic attack, allowing it to remain intact while other silyl ethers are removed. This property is crucial during multi-step reactions where selective deprotection is required .

- Selectivity : The introduction of the TBDMSCN group can be achieved selectively, favoring primary hydroxyl groups over secondary and tertiary ones due to steric factors .

Cyanohydrin Formation

Cyanosilylation Reaction

TBDMSCN is primarily employed in the cyanosilylation of aldehydes and ketones, facilitating the introduction of both a cyano (CN) group and a trialkylsilyl group onto the carbonyl carbon. This reaction is often catalyzed by Lewis acids or bases, providing access to valuable intermediates for further transformations.

Applications

- Synthesis of β-Isonitrile Alcohols : TBDMSCN can convert epoxides into β-isonitrile alcohols through a ring-opening mechanism, showcasing its versatility in functional group interconversions.

- Cyanation of Aromatic Compounds : The compound has been successfully applied in the direct C–H cyanation of arenes, utilizing photoredox catalysis to yield aromatic nitriles efficiently .

Case Study 1: Direct C–H Cyanation

In a study utilizing photoredox catalysis, TBDMSCN was employed to achieve direct C–H cyanation of various aromatic substrates. The reaction conditions were optimized to enhance yield and selectivity, demonstrating TBDMSCN's effectiveness in complex organic transformations .

| Substrate Type | Yield (%) | Notes |

|---|---|---|

| Benzene | 12 | Low yield without optimization |

| Naphthalene | 35 | Successful at C-1 position |

| Electron-rich Aromatics | 51 | Selectivity observed at specific positions |

Case Study 2: Deprotection Strategies

Research has shown that TBDMSCN can be selectively removed under mild conditions while leaving other protecting groups intact. For instance, NaH in HMPA at low temperatures effectively cleaves TBDMSCN without affecting other silyl groups .

Mecanismo De Acción

The mechanism by which tert-Butyldiphenylsilyl cyanide exerts its effects primarily involves nucleophilic addition to carbonyl compounds. The cyanide group acts as a nucleophile, attacking the electrophilic carbonyl carbon, leading to the formation of silylated cyanohydrins. This reaction is often catalyzed by Lewis acids, which enhance the electrophilicity of the carbonyl compound .

Comparación Con Compuestos Similares

tert-Butyldimethylsilyl cyanide: Another silyl cyanide compound used for similar purposes but with different steric and electronic properties.

Trimethylsilyl cyanide: A smaller silyl cyanide compound that is less sterically hindered and often used in similar nucleophilic addition reactions.

Uniqueness: tert-Butyldiphenylsilyl cyanide is unique due to its bulky tert-butyl and diphenyl groups, which provide increased steric hindrance. This can lead to higher selectivity in reactions and greater stability under certain conditions compared to smaller silyl cyanides .

Actividad Biológica

Introduction

tert-Butyldiphenylsilyl cyanide (TBDPSCN) is a silicon-containing compound that has garnered attention in the field of organic chemistry for its unique reactivity and potential biological applications. This article provides a comprehensive overview of the biological activity of TBDPSCN, focusing on its synthesis, mechanisms of action, and relevant case studies.

TBDPSCN is characterized by its bulky tert-butyl and diphenylsilyl groups, which enhance its stability and reactivity compared to other cyanides. It is primarily used as a reagent in organic synthesis, particularly in the formation of β-isonitrile alcohols via epoxides and in the cyanosilylation of aldehydes and ketones.

Table 1: Physical Properties of TBDPSCN

| Property | Value |

|---|---|

| Boiling Point | 163–167°C |

| Melting Point | 76–78°C |

| Molecular Weight | 261.37 g/mol |

| Solubility | Soluble in organic solvents |

TBDPSCN acts as a Lewis acid catalyst, facilitating reactions with aldehydes and ketones to produce silylated cyanohydrins. The addition of TBDPSCN to sterically hindered ketones has been shown to proceed smoothly in the presence of catalysts such as zinc iodide or potassium cyanide/18-crown-6, yielding products with greater stability than those obtained with other silyl cyanides .

Case Study: Synthesis of Silylated Cyanohydrins

A study demonstrated the efficacy of TBDPSCN in synthesizing silylated cyanohydrins from various ketones. The reaction conditions were optimized, showing high yields (up to 97%) when using a catalytic amount of zinc iodide . The stereoselectivity was also notable, with diastereomers being produced in controlled ratios.

Antiviral Properties

Recent research has explored the antiviral potential of TBDPSCN derivatives. For instance, certain derivatives have shown significant inhibitory effects against viruses such as dengue virus serotype 2 (DENV2), with IC50 values indicating potent activity . The mechanism appears to involve interference at an early stage in the viral life cycle, reducing the production of infectious virions.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of TBDPSCN on various cancer cell lines. For example, compounds derived from TBDPSCN exhibited IC50 values in nanomolar concentrations against breast cancer cell lines (MCF-7) and cervical carcinoma cells (KB-V1), suggesting a promising therapeutic profile . The mechanism behind this cytotoxicity is believed to involve reactive oxygen species (ROS) generation, leading to endoplasmic reticulum stress and apoptosis in cancer cells .

Table 2: Biological Activity Summary

| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antiviral | DENV2 | 3.03 | Inhibition of viral replication |

| Cytotoxicity | MCF-7 | 20.1 | ROS generation |

| Cytotoxicity | KB-V1 | 20 | Apoptosis via endoplasmic reticulum stress |

Propiedades

IUPAC Name |

[tert-butyl(diphenyl)silyl]formonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NSi/c1-17(2,3)19(14-18,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHNDMZEXWDAHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C#N)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393447 | |

| Record name | tert-Butyldiphenylsilyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145545-43-3 | |

| Record name | tert-Butyldiphenylsilyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyldiphenylsilyl cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes tert-Butyldiphenylsilyl cyanide useful for reactions with sterically hindered ketones?

A1: this compound (TBDPSCN), similar to its counterpart tert-butyldimethylsilyl cyanide (TBDMSCN), demonstrates effectiveness in reacting with sterically hindered ketones. [, ]. This capability likely stems from the steric bulk provided by the tert-butyldiphenylsilyl and tert-butyldimethylsilyl groups, which could influence the reaction pathway and favor the formation of desired products even when the ketone is sterically hindered.

Q2: What are the typical reaction conditions for using this compound with hindered ketones?

A2: The research indicates that TBDPSCN successfully adds to hindered ketones under specific conditions. These conditions include the presence of either Lewis acids like zinc iodide (ZnI2) in dichloromethane at 25°C or bases like potassium cyanide (KCN) combined with 18-crown-6 in dichloromethane at 25°C []. The choice of catalyst and specific conditions can influence the reaction yield and selectivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.